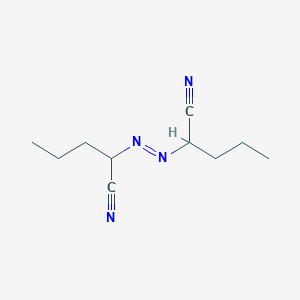

Pentanenitrile, 2,2'-azobis-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Pentanenitrile, 2,2’-azobis- involves the reaction of 2-amino-2,4-dimethylpentanenitrile with a metal hypochlorite in the presence of water and a mixture of quaternary ammonium surface-active compounds and ionic bromide. The reaction is typically carried out at temperatures ranging from -10°C to 30°C . The process involves several steps:

Reaction of 2-amino-2,4-dimethylpentanenitrile with metal hypochlorite: This step produces the desired azonitrile compound.

Use of quaternary ammonium compounds and ionic bromide: These compounds improve the filtering and drying characteristics of the product.

Temperature control: Maintaining the reaction temperature within the specified range is crucial for optimal yield and purity.

Análisis De Reacciones Químicas

Pentanenitrile, 2,2’-azobis- undergoes various chemical reactions, primarily involving the generation of free radicals. Some key reactions include:

Decomposition: Upon heating or exposure to light, the compound decomposes to form cyanoisopropyl radicals.

Radical polymerization: The generated radicals can initiate polymerization reactions, making the compound valuable in the synthesis of polymers.

Thermal degradation: The compound’s thermal stability and degradation behavior have been studied under different conditions, including aerobic and anaerobic environments.

Aplicaciones Científicas De Investigación

Pentanenitrile, 2,2’-azobis- has several scientific research applications, including:

Polymer synthesis: It is widely used as a free radical initiator in the production of various polymers, such as polyvinyl chloride and polyacrylonitrile.

Nanoparticle synthesis: The compound is used in the preparation of polymeric and hybrid inorganic-organic nanoparticles.

Thermal stability studies: Researchers study its thermal stability and degradation kinetics to understand its behavior under different conditions.

Biological research: It has been used to enhance caspase-dependent apoptosis induced by hyperthermia.

Mecanismo De Acción

The mechanism of action of Pentanenitrile, 2,2’-azobis- involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, particularly polymerization. The compound enhances caspase-dependent apoptosis by generating free radicals that interact with cellular components .

Comparación Con Compuestos Similares

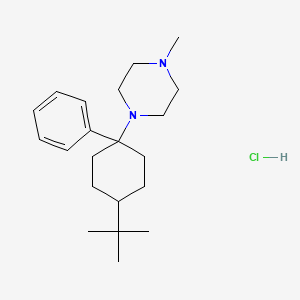

Pentanenitrile, 2,2’-azobis- is similar to other azo initiators, such as 2,2’-azobis(2-methylbutyronitrile) and 1,1’-azobis(cyclohexanecarbonitrile). it has unique properties that make it suitable for specific applications:

Thermal stability: It has distinct thermal stability characteristics compared to other azo initiators.

Radical generation: The cyanoisopropyl radicals generated upon decomposition are particularly effective in initiating polymerization reactions.

Applications: Its use in nanoparticle synthesis and biological research sets it apart from other similar compounds

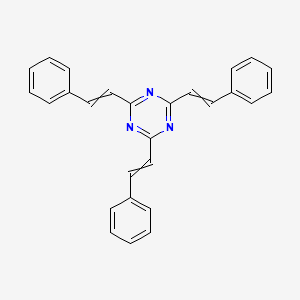

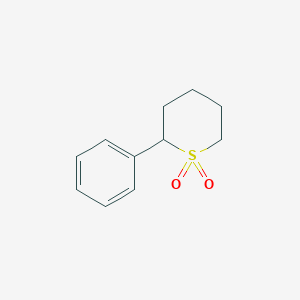

Similar compounds include:

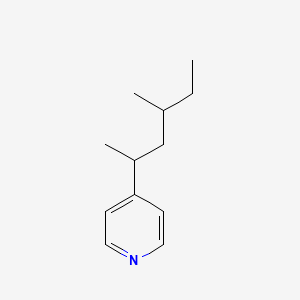

- 2,2’-azobis(2-methylbutyronitrile)

- 1,1’-azobis(cyclohexanecarbonitrile)

- 2,2’-azobis(2,4-dimethyl-4-methoxypentanenitrile)

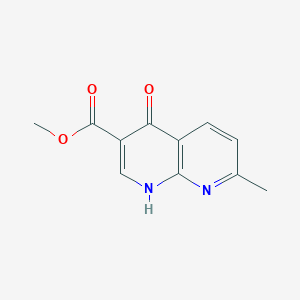

Propiedades

Número CAS |

22909-93-9 |

|---|---|

Fórmula molecular |

C10H16N4 |

Peso molecular |

192.26 g/mol |

Nombre IUPAC |

2-(1-cyanobutyldiazenyl)pentanenitrile |

InChI |

InChI=1S/C10H16N4/c1-3-5-9(7-11)13-14-10(8-12)6-4-2/h9-10H,3-6H2,1-2H3 |

Clave InChI |

WDHFRWNUJIDVAZ-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C#N)N=NC(CCC)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)

![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)